molecular formula C8H16N2O4 B5917017 2,3-dihydroxy-N,N,N',N'-tetramethylsuccinamide

2,3-dihydroxy-N,N,N',N'-tetramethylsuccinamide

Cat. No. B5917017
M. Wt: 204.22 g/mol
InChI Key: PCYDYHRBODKVEL-UHFFFAOYSA-N
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Description

2,3-dihydroxy-N,N,N',N'-tetramethylsuccinamide, also known as TMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMS is a chelating agent that has the ability to form stable complexes with metal ions, making it a valuable tool in various fields of research, including biochemistry, medicine, and environmental science.

Scientific Research Applications

Optical Resolution of Complex Compounds

Research by Toda et al. (1988) focused on the efficient optical resolution of complex compounds like 2,2′-Dihydroxy-1,1′-binaphthyl using novel chiral host compounds derived from tartaric acid, including a variant of 2,3-dihydroxy-N,N,N',N'-tetramethylsuccinamide. This study highlights the application of such compounds in resolving enantiomers, a crucial process in chemistry and pharmaceuticals (Toda, Tanaka, Nassimbeni, & Niven, 1988).

Ring Fission of Succinic Anhydrides

Galust'yan, Levkovich, and Abdullaev (2000) studied the interaction of α-tetrahydrofurylsuccinic anhydride with amines, demonstrating how ring fission occurs in unsymmetrically-substituted succinic anhydrides. This research contributes to understanding the chemical behavior of compounds related to 2,3-dihydroxy-N,N,N',N'-tetramethylsuccinamide (Galust'yan, Levkovich, & Abdullaev, 2000).

Conformational Analysis

Vargas et al. (2000) conducted a conformational analysis of N,N,N',N'-tetramethylsuccinamide, providing insights into the structural behavior and stability of such compounds. This study is significant for understanding the molecular properties of related substances (Vargas, Garza, Dixon, & Hay, 2000).

Protein Thiolation and Conjugation

Research by Carlsson, Drevin, and Axén (1978) on protein thiolation and reversible protein-protein conjugation using N-succinimidyl 3-(2-pyridyldithio)propionate demonstrates the potential application of similar compounds in biochemistry and molecular biology (Carlsson, Drevin, & Axén, 1978).

Antibody Conjugation

Safavy et al. (1997) explored the conjugation of unprotected trisuccin, including N-[tris[2-[(N-hydroxyamino)carbonyl]ethyl]methyl]succinamic acid, to monoclonal antibodies, indicating the relevance of such compounds in therapeutic antibody development (Safavy, Sanders, Qin, & Buchsbaum, 1997).

Aza-Payne Rearrangement

Ibuka's (1998) study on the aza-Payne rearrangement of N-activated 2-aziridinemethanols highlights the chemical transformations related to compounds like 2,3-dihydroxy-N,N,N',N'-tetramethylsuccinamide, crucial for synthetic chemistry applications (Ibuka, 1998).

Synthesis of Enantiomerically Pure Compounds

Thiemann et al. (2005) conducted research on the synthesis of enantiomerically pure dissymmetric 2,2'-disubstituted9,9'-spirobifluorenes using 2,3-dihydroxy-N,N,N',N'-tetramethylsuccinamide derivatives, emphasizing its importance in the creation of stereochemically complex structures (Thiemann, Piehler, Haase, Saak, & Lützen, 2005).

Glycoside Bond Synthesis

Hou and Lowary (2009) described the use of 2,3-anhydrosugars in glycoside bond synthesis, relevant for understanding the chemical behavior of structurally similar compounds to 2,3-dihydroxy-N,N,N',N'-tetramethylsuccinamide in carbohydrate chemistry (Hou & Lowary, 2009).

Complexation Studies

Rao et al. (2000) studied the complexation of Eu(III) with N,N,N',N'-alkyl-substituted diamides, including tetramethylsuccinamide, in organic solvents. This research is crucial for understanding metal-ligand interactions in coordination chemistry (Rao, Zanonato, Bernardo, & Bismondo, 2000).

properties

IUPAC Name

2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-9(2)7(13)5(11)6(12)8(14)10(3)4/h5-6,11-12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYDYHRBODKVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(C(C(=O)N(C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N',N'-Tetramethyltartramide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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